molecular formula C21H18N2O5S2 B2358702 N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 898447-96-6

N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2358702
CAS No.: 898447-96-6
M. Wt: 442.5
InChI Key: IKROTLDDTRJFTH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features, including a thiophene, a tetrahydroquinoline, and a benzo[d][1,3]dioxole . These structural features suggest that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex due to the presence of several heterocyclic rings. The benzo[d][1,3]dioxole moiety is a common structural feature in many natural products and pharmaceuticals .


Chemical Reactions Analysis

The chemical reactivity of this compound would be expected to be influenced by the presence of the various functional groups and structural features. For example, the thiophene and tetrahydroquinoline moieties could potentially undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of the benzo[d][1,3]dioxole moiety could potentially increase the compound’s lipophilicity, which could influence its absorption and distribution in the body .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of novel compounds with the thiophen-2-ylsulfonyl-tetrahydroquinolinyl structure has been explored for their potential in antimicrobial applications. For instance, the synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides has demonstrated potent inhibitors of Mycobacterium tuberculosis, showcasing promising antitubercular agents with lower cytotoxicity profiles, which could suggest potential pathways for developing treatments against tuberculosis (Sandeep Kumar Marvadi et al., 2020).

Anticancer Research

The chemical framework similar to N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide is being investigated in anticancer research. Notably, derivatives of tetrahydroisoquinoline, sharing a related structural motif, have been synthesized and evaluated as potential anticancer agents. These compounds, including 1,2,3,4-tetrahydroisoquinoline derivatives, have been examined for their cytotoxic activities against various cancer cell lines, indicating the potential of this chemical scaffold in anticancer drug development (K. Redda et al., 2010).

Bioisosteric Replacements and Analgesic Properties

The exploration of bioisosteric replacements within the tetrahydroquinoline and thiophene frameworks has demonstrated significant implications in enhancing analgesic properties. Studies have shown that replacing the phenyl ring in certain carboxamides with heterocyclic isosteres can lead to an increase in analgesic activity, particularly with pyridine derivatives. This research highlights the importance of structural modifications in the development of new analgesic compounds (И. В. Украинец et al., 2016).

Heterocyclic Carboxamides as Antipsychotic Agents

The synthesis and evaluation of heterocyclic carboxamides, including structures related to the query compound, have provided insights into their potential as antipsychotic agents. These studies have focused on the in vitro binding to dopamine and serotonin receptors and in vivo evaluations, suggesting the therapeutic potential of these compounds in the treatment of psychiatric disorders (M. H. Norman et al., 1996).

Novel Synthesis Methods

Research into multicomponent reactions involving tetrahydroisoquinoline has led to innovative synthesis methods for complex heterocyclic structures. These methods facilitate the synthesis of compounds with potential biological activities, underscoring the versatility and utility of the tetrahydroquinoline scaffold in medicinal chemistry (Aritra Ghosh et al., 2019).

Future Directions

Future research could focus on elucidating the biological activity of this compound and optimizing its structure to improve its potency and selectivity. Additionally, studies could be conducted to determine its safety profile and potential for development as a therapeutic agent .

Properties

IUPAC Name

N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S2/c24-21(15-6-8-18-19(11-15)28-13-27-18)22-16-7-5-14-3-1-9-23(17(14)12-16)30(25,26)20-4-2-10-29-20/h2,4-8,10-12H,1,3,9,13H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKROTLDDTRJFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)N(C1)S(=O)(=O)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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